molecular formula C17H19N7O6S B12619598 3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine CAS No. 918644-09-4

3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine

Cat. No.: B12619598
CAS No.: 918644-09-4
M. Wt: 449.4 g/mol
InChI Key: IRFGSIRFTFMVPB-DKRRZFASSA-N
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Description

3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine is a chemically modified nucleoside analog. This compound is of significant interest due to its potential applications in various fields such as biology, chemistry, and medicine. The modification involves the substitution of the hydroxyl groups at the 3’ and 5’ positions with a sulfamoyl group, which can alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine typically involves multiple steps. One common method includes the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction converts the azido group to an amino group, which can then be further modified to introduce the sulfamoyl group. The reaction conditions often involve the use of trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris) to achieve high yield conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine is unique due to the presence of the sulfamoyl group, which can significantly alter its chemical and biological properties compared to other nucleoside analogs

Properties

CAS No.

918644-09-4

Molecular Formula

C17H19N7O6S

Molecular Weight

449.4 g/mol

IUPAC Name

N-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide

InChI

InChI=1S/C17H19N7O6S/c18-14-13-15(20-7-19-14)24(8-21-13)17-12(26)5-9(30-17)6-22-31(28,29)23-16(27)10-3-1-2-4-11(10)25/h1-4,7-9,12,17,22,25-26H,5-6H2,(H,23,27)(H2,18,19,20)/t9-,12+,17+/m0/s1

InChI Key

IRFGSIRFTFMVPB-DKRRZFASSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CNS(=O)(=O)NC(=O)C4=CC=CC=C4O

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CNS(=O)(=O)NC(=O)C4=CC=CC=C4O

Origin of Product

United States

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